molecular formula C8H7BF4O4 B2693158 2-Fluoro-3-methoxy-5-(trifluoromethoxy)phenylboronic acid CAS No. 2096330-80-0

2-Fluoro-3-methoxy-5-(trifluoromethoxy)phenylboronic acid

Cat. No.: B2693158
CAS No.: 2096330-80-0
M. Wt: 253.94
InChI Key: QTABOWWUARPZFF-UHFFFAOYSA-N
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Description

2-Fluoro-3-methoxy-5-(trifluoromethoxy)phenylboronic acid is an organoboron compound with the molecular formula C8H7BF4O4. This compound is part of the phenylboronic acid family, which is widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions . The presence of fluorine and methoxy groups in its structure makes it a valuable reagent in various chemical transformations.

Preparation Methods

The synthesis of 2-Fluoro-3-methoxy-5-(trifluoromethoxy)phenylboronic acid typically involves the following steps:

    Borylation Reaction:

    Fluorination and Methoxylation: The fluorine and methoxy groups are introduced through nucleophilic substitution reactions.

Chemical Reactions Analysis

2-Fluoro-3-methoxy-5-(trifluoromethoxy)phenylboronic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran (THF) and dimethylformamide (DMF). Major products formed from these reactions include biaryl compounds and substituted phenols.

Mechanism of Action

The mechanism of action of 2-Fluoro-3-methoxy-5-(trifluoromethoxy)phenylboronic acid primarily involves its role as a boronic acid reagent in Suzuki-Miyaura coupling reactions. In this reaction, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form a new carbon-carbon bond . The presence of fluorine and methoxy groups can influence the reactivity and selectivity of the compound in these reactions.

Comparison with Similar Compounds

Similar compounds to 2-Fluoro-3-methoxy-5-(trifluoromethoxy)phenylboronic acid include:

The uniqueness of this compound lies in its combination of fluorine, methoxy, and trifluoromethoxy groups, which provide distinct electronic and steric properties that can be leveraged in various chemical transformations.

Properties

IUPAC Name

[2-fluoro-3-methoxy-5-(trifluoromethoxy)phenyl]boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BF4O4/c1-16-6-3-4(17-8(11,12)13)2-5(7(6)10)9(14)15/h2-3,14-15H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTABOWWUARPZFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC(=C1F)OC)OC(F)(F)F)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BF4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.95 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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